![molecular formula C12H14N2O2 B1361320 Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 81448-48-8](/img/structure/B1361320.png)
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.26 g/mol . This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of 2-amino-γ-picoline with ethyl 2-chloroacetoacetate in the presence of a base . The reaction proceeds through a condensation mechanism, forming the imidazo[1,2-a]pyridine ring system. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis of Ethyl 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylate
The synthesis of this compound typically involves the reaction of 2-amino-4-picoline with ethyl 2-chloroacetoacetate. This reaction yields the desired heterocyclic scaffold with good efficiency (up to 78% yield) . Subsequent hydrolysis and coupling reactions further modify the compound to enhance its biological properties.
Antituberculosis Activity
This compound has been evaluated for its antituberculosis (anti-TB) properties. Research indicates that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis strains, including drug-resistant variants. For example, a study reported minimum inhibitory concentration (MIC) values of ≤1 μM for several derivatives against various TB strains .
Table 1: Antituberculosis Activity of this compound Derivatives
Compound | MIC (μM) | Activity Against |
---|---|---|
Ethyl 2,7-dimethyl... | ≤1 | Multi-drug resistant TB |
Derivative A | ≤0.5 | Non-replicating TB |
Derivative B | ≤0.8 | Replicating TB |
Other Biological Activities
In addition to anti-TB properties, the compound has shown promise as an antimicrobial agent against a range of pathogens. Studies have indicated activities against bacteria and fungi, highlighting its potential as a broad-spectrum antimicrobial .
Case Study 1: Antituberculosis Screening
A collaborative study involving Dow AgroScience screened various imidazo[1,2-a]pyridine derivatives for their ability to inhibit Mtb. The screening identified this compound as a candidate for further optimization due to its unique scaffold and moderate activity against H37Rv-TB .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Researchers conducted a structure-activity relationship analysis to optimize the efficacy of this compound derivatives. By modifying substituents on the imidazole ring and evaluating their biological activity, they identified key structural features that enhance anti-TB potency .
Mechanism of Action
The mechanism of action of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex), which is crucial for mycobacterial energy metabolism . This interaction disrupts the electron transport chain, leading to the inhibition of bacterial growth and survival .
Comparison with Similar Compounds
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: This compound has similar structural features but different biological activities.
2,3-Substituted imidazo[1,2-a]pyridine derivatives: These compounds exhibit diverse biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its potent activity against drug-resistant TB strains and its potential for further functionalization .
Biological Activity
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology, primarily due to its biological activities against various pathogens, particularly Mycobacterium tuberculosis (Mtb). This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its imidazo[1,2-a]pyridine core structure, which is known for its diverse biological activities. The compound can be synthesized through various methods, including the reaction of 2-amino-4-picoline with ethyl 2-chloroacetoacetate, yielding a high percentage of the desired product .
The biological activity of this compound primarily involves its interaction with specific molecular targets within the mycobacterial cell. Notably, it targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex), which plays a crucial role in mycobacterial energy metabolism. This interaction disrupts the electron transport chain in Mtb, leading to impaired energy production and ultimately bacterial death .
In Vitro Studies
Several studies have demonstrated the potent antituberculosis activity of this compound. In vitro evaluations showed that this compound exhibits significant activity against both replicating and non-replicating strains of Mtb. The minimum inhibitory concentration (MIC) values for various derivatives in this class were found to be as low as 1 μM against drug-resistant strains .
Table 1: Antituberculosis Activity of this compound Derivatives
Compound | MIC (μM) | Activity Type |
---|---|---|
This compound | ≤1 | Against drug-resistant Mtb |
Compound 5b | 12.5 | Active against H37Rv strain |
Compound 5d | 12.5 | Active against H37Rv strain |
Compound 5e | 12.5 | Active against H37Rv strain |
Case Studies
In a notable study published in Nature, researchers evaluated a series of imidazo[1,2-a]pyridine derivatives for their antituberculosis properties. This compound was highlighted for its selectivity and effectiveness against multi-drug resistant strains of Mtb. The study indicated that this compound could serve as a lead structure for developing new anti-TB agents .
Another investigation focused on the transcriptional profiling of Mtb treated with this compound. The results suggested that it influences gene expression related to stress responses and metabolic pathways in Mtb, providing insights into its mode of action and potential resistance mechanisms .
Broader Biological Activities
Beyond its antituberculosis properties, this compound has been explored for other biological activities:
Properties
IUPAC Name |
ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)13-10-7-8(2)5-6-14(10)11/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNUHMHESISBRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350546 | |
Record name | ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81448-48-8 | |
Record name | ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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